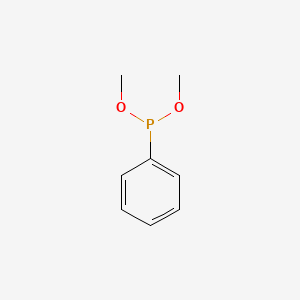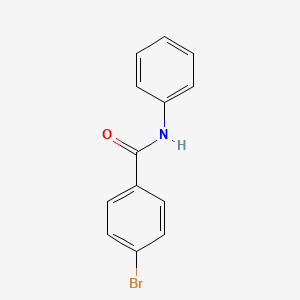
4-bromo-N-phenylbenzamide
Vue d'ensemble
Description
4-Bromo-N-phenylbenzamide (4-BNPB) is a brominated aromatic amide that has been used extensively in scientific research for its ability to act as a catalyst and reactant in various laboratory experiments. 4-BNPB has been shown to be a useful reagent for the synthesis of a wide variety of compounds and is also used in drug development, biochemistry, and other areas of scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study focused on synthesizing a structurally related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, detailing its synthesis, characterization, and structural analysis using spectroscopic methods and X-ray diffraction. This research provided insights into the structure-property relationship and demonstrated the compound's potential antitumor activity (He, Yang, Hou, Teng, & Wang, 2014).
Biological Activity
- Research on similar bromobenzamides revealed that compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides can inhibit photosynthetic electron transport, with their efficacy influenced by compound lipophilicity and the electronic properties of substituents. This suggests potential applications in studying photosynthesis inhibition (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Antiviral Properties
- N-phenylbenzamide derivatives, including a compound structurally related to 4-bromo-N-phenylbenzamide, have been synthesized and shown to exhibit anti-EV 71 activities in vitro. These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Pharmaceutical Applications
- The synthesis and anticonvulsant activity of 4-nitro-N-phenylbenzamides, closely related to 4-bromo-N-phenylbenzamide, have been studied, indicating their potential as anticonvulsant agents. This research could guide the development of new pharmaceuticals (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Chemical Analysis and Applications
- A study on N-(4-Bromophenyl)-4-nitrobenzamide, a compound with a similar structure, discussed its vibrational spectroscopic analysis, computational modeling, and potential use in electro-optical applications. This reflects the broader applications of bromobenzamides in materials science and chemical analysis (Dwivedi & Kumar, 2019).
Propriétés
IUPAC Name |
4-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGXXQAVWWJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351112 | |
| Record name | 4-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-phenylbenzamide | |
CAS RN |
6846-12-4 | |
| Record name | 4-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

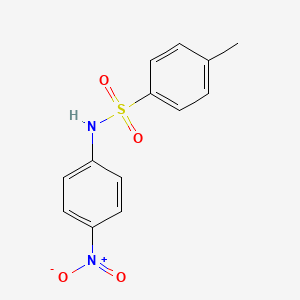
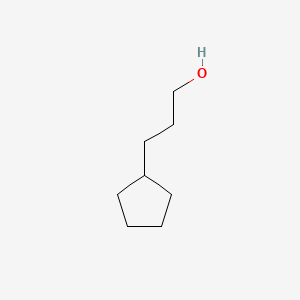
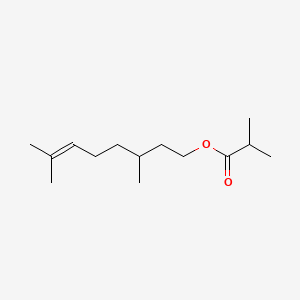
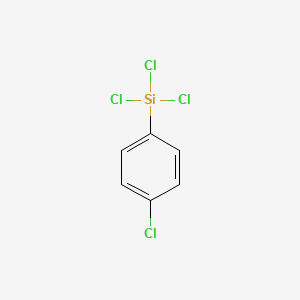
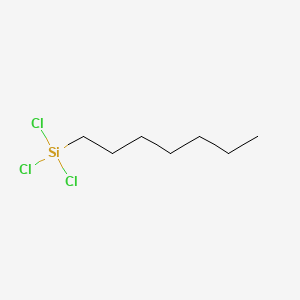

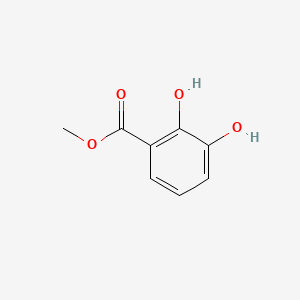
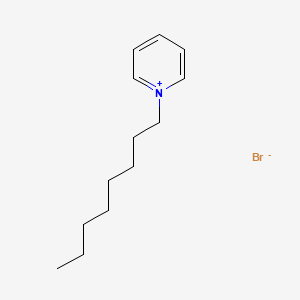
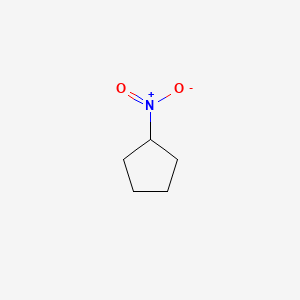
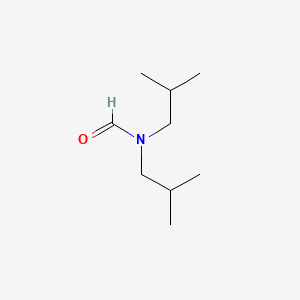
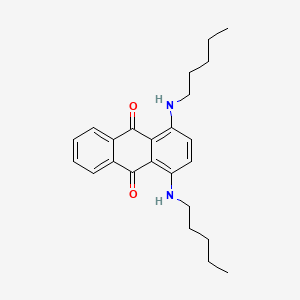
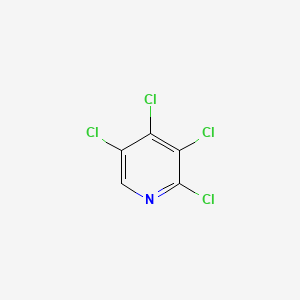
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)
